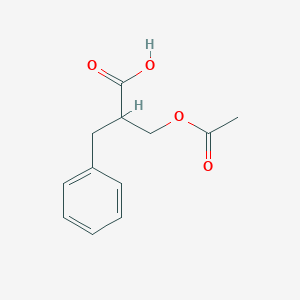

3-Acetoxy-2-benzylpropanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(acetyloxymethyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLOIFZEDYSEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268294 | |

| Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-68-0 | |

| Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187610-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(Acetyloxy)methyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetoxy 2 Benzylpropanoic Acid

Direct Synthetic Routes

The most straightforward approach to synthesizing 3-acetoxy-2-benzylpropanoic acid involves the direct acetylation of its corresponding hydroxyl precursor, 2-benzyl-3-hydroxypropanoic acid. This transformation can be accomplished using standard acetylating agents.

One common method involves the use of acetic anhydride (B1165640) in the presence of a base or an acid catalyst. The reaction of 2-benzyl-3-hydroxypropanoic acid with acetic anhydride effectively converts the hydroxyl group to an acetoxy group. The choice of catalyst can influence the reaction conditions and yield. For instance, amine bases like pyridine (B92270) or triethylamine (B128534) are often employed to facilitate the reaction. orgsyn.org

Alternatively, thionyl chloride can be used to first convert the carboxylic acid moiety of 2-acetoxy-3-phenoxypropanoic acid into an acyl chloride, which is a highly reactive intermediate. google.com A similar principle can be applied where 2-benzyl-3-hydroxypropanoic acid is first reacted with an acetylating agent and then with thionyl chloride to yield the corresponding acyl chloride, which can then be hydrolyzed to the desired carboxylic acid. A process for preparing 2(S)-acetoxypropionyl chloride involves heating 2(S)-acetoxypropionic acid with thionyl chloride. ed.gov

A patent describes the acylation of 3-hydroxy-2-methylbenzoic acid with acetic anhydride to obtain 3-acetoxy-2-methyl-benzoic acid. slideshare.net This highlights the general applicability of using acetic anhydride for the acetylation of a hydroxy-substituted benzoic acid derivative.

| Reactant | Reagent | Product | Reference |

| 2-benzyl-3-hydroxypropanoic acid | Acetic Anhydride | This compound | General Method |

| 2-acetoxy-3-phenoxypropanoic acid | Thionyl Chloride | 3-phenoxy 2-acetoxy propionyl chloride | google.com |

| 2(S)-acetoxypropionic acid | Thionyl Chloride | 2(S)-acetoxypropionyl chloride | ed.gov |

Indirect Synthetic Pathways

Indirect routes to this compound involve multi-step syntheses, often starting from more readily available precursors and constructing the molecule through a series of reactions.

One potential indirect pathway is the Reformatsky reaction . This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. nih.govmdpi.comnih.gov For the synthesis of this compound, phenylacetaldehyde (B1677652) could be reacted with an α-haloacetate ester (e.g., ethyl bromoacetate) and zinc to yield ethyl 3-hydroxy-2-benzylpropanoate. Subsequent hydrolysis of the ester and acetylation of the hydroxyl group would lead to the final product. The use of freshly prepared zinc powder can improve the yields of the Reformatsky reaction. nih.gov

Another indirect approach could involve the oxidation of 3-acetoxy-2-benzyl-1-propanol . This diol precursor could be selectively acetylated at the primary hydroxyl group, followed by oxidation of the remaining secondary alcohol to a carboxylic acid to yield the target compound.

Precursor-Based Approaches

The synthesis of this compound can be strategically planned starting from well-defined precursors. A notable precursor is the amino acid L-phenylalanine .

A reported method describes the conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid. nih.gov This stereospecific conversion proceeds via a double SN2 reaction mechanism, which allows for the retention of stereochemistry. The resulting (S)-2-hydroxy-3-phenylpropanoic acid is the direct precursor to (S)-3-acetoxy-2-benzylpropanoic acid, which can be obtained by a subsequent acetylation step.

The synthesis of various 3-phenylpropanoic acid derivatives has also been explored. For example, (Z)-3-phenyl-2-benzoylpropenoic acid derivatives have been synthesized, which could potentially be reduced and acetylated to form compounds structurally related to this compound. orgsyn.orgresearchgate.net

| Precursor | Intermediate | Final Product | Key Transformation | Reference |

| L-Phenylalanine | (S)-2-Hydroxy-3-phenylpropanoic acid | (S)-3-Acetoxy-2-benzylpropanoic acid | Diazotization followed by Acetylation | nih.gov |

Catalytic Synthesis Strategies

The efficiency and selectivity of the synthesis of this compound can be significantly improved through the use of various catalysts, particularly in the acetylation step.

Solid acid catalysts have been investigated for the acetylation of alcohols. nih.gov These catalysts, such as heteropoly acids (e.g., Preyssler, Wells-Dawson, and Keggin types), offer advantages like ease of separation and reusability. slideshare.net For instance, the acetylation of alcohols and phenols with acetic anhydride can be efficiently catalyzed by these solid acids. slideshare.net Propylsulfonic acid functionalized nanostructured SBA-15 has been shown to be an active catalyst for the solvent-free acetylation of alcohols at room temperature. google.com

Lewis acids such as scandium(III) triflate, indium(III) triflate, and cerium(III) triflate have also been employed to catalyze acetylation reactions. google.com Additionally, simple and mild catalysts like sodium bicarbonate have been shown to effectively promote the acetylation of primary alcohols and phenols with acetic anhydride at room temperature. orgsyn.org

| Catalyst Type | Specific Examples | Reaction | Key Features | Reference |

| Solid Acid Catalysts | Preyssler, Wells-Dawson, Keggin HPAs, SBA-15–Ph–Pr–SO3H | Acetylation of alcohols | Reusable, eco-friendly | slideshare.netgoogle.com |

| Lewis Acid Catalysts | Sc(OTf)3, In(OTf)3, Ce(OTf)3 | Acetylation of alcohols | High efficiency | google.com |

| Mild Base Catalysts | Sodium Bicarbonate | Acetylation of alcohols and phenols | Mild conditions, simple workup | orgsyn.org |

Chemoenzymatic and Biocatalytic Considerations

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for the synthesis of chiral molecules like this compound. These approaches often utilize enzymes to achieve high enantioselectivity. nih.gov

Lipases are commonly used enzymes for the synthesis of esters. A lipase-catalyzed approach could involve the kinetic resolution of racemic 2-benzyl-3-hydroxypropanoic acid. In this process, a lipase (B570770) would selectively acetylate one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate (B1210297) , leaving the other enantiomer unreacted. This would produce enantiomerically enriched this compound and the unreacted hydroxy acid. The use of immobilized lipases can simplify catalyst recovery and reuse.

Another biocatalytic strategy is the deracemization of racemic 2-hydroxy acids . A three-enzyme system co-expressed in a single recombinant Escherichia coli strain has been developed for the deracemization of various 2-hydroxy acids. This system involves the oxidation of the (S)-enantiomer to a keto acid, followed by the reduction of the keto acid to the (R)-enantiomer. Such a system could potentially be adapted for the production of enantiopure 2-benzyl-3-hydroxypropanoic acid, which can then be acetylated.

The use of chiral auxiliaries represents a classic chemical approach to asymmetric synthesis. mdpi.comnih.gov An achiral precursor could be attached to a chiral auxiliary, followed by a diastereoselective reaction to introduce the desired stereocenters. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. For example, Evans oxazolidinone auxiliaries are well-known for their use in stereoselective alkylations and other transformations. mdpi.com

| Method | Enzyme/Auxiliary | Strategy | Outcome | Reference |

| Lipase-catalyzed kinetic resolution | Lipase (e.g., from Candida antarctica) | Enantioselective acetylation of racemic 2-benzyl-3-hydroxypropanoic acid | Enantiomerically enriched this compound | |

| Enzymatic deracemization | Three-enzyme cascade (dehydrogenases) | Oxidation of one enantiomer and reduction of the intermediate to the other enantiomer | Enantiopure 2-benzyl-3-hydroxypropanoic acid | |

| Chiral auxiliary synthesis | Evans oxazolidinone | Diastereoselective reaction followed by removal of auxiliary | Enantiomerically enriched product | mdpi.com |

Stereochemical Control and Enantioselective Synthesis

Strategies for Chiral Induction in Analogs

The establishment of the chiral center in 2-benzylpropanoic acid analogs is most effectively achieved through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

One of the most powerful and widely used methods involves the diastereoselective alkylation of enolates derived from N-acyl oxazolidinones, a technique pioneered by David A. Evans. chemtube3d.comorganicchemistrydata.org In this approach, a chiral oxazolidinone, often derived from a readily available amino acid like valine, is acylated with propanoic acid. The resulting imide is then deprotonated to form a rigid, chelated Z-enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile, such as benzyl (B1604629) bromide, to approach from the less hindered face. chemtube3d.com This results in a highly diastereoselective alkylation, establishing the stereocenter at the C2 position with a predictable configuration. The high diastereoselectivities achievable with this method are highlighted in the following table.

| Chiral Auxiliary | Electrophile | Base | Temperature (°C) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | 0 | >98:2 | york.ac.uk |

| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | -78 | 99:1 | uwindsor.ca |

| (S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | LDA | 0 | 99:1 | chemtube3d.com |

Another effective class of chiral auxiliaries is based on pseudoephedrine and its analog, pseudoephenamine. nih.govharvard.edu Amides derived from these auxiliaries also form rigid chelated enolates that undergo highly diastereoselective alkylation with benzyl halides, often yielding diastereomeric ratios exceeding 98:2. harvard.edu A significant advantage of pseudoephenamine-derived amides is their high crystallinity, which can facilitate purification by recrystallization. nih.gov

Diastereoselective Transformations

Once the C2 stereocenter is set, subsequent transformations must proceed with high diastereoselectivity to control the relative stereochemistry of any new stereocenters. In the context of synthesizing 3-hydroxy-2-benzylpropanoic acid, a key precursor to the title compound, a diastereoselective aldol-type reaction can be employed.

Following the benzylation of an N-propionyl oxazolidinone, the resulting product can be subjected to a diastereoselective hydroxymethylation. This can be achieved by reacting the enolate with formaldehyde (B43269) or a suitable equivalent. The inherent facial bias of the chiral auxiliary-bearing enolate that directed the initial benzylation continues to influence the approach of the second electrophile, leading to a high degree of diastereoselectivity in the formation of the C3 hydroxyl group.

Alternatively, a diastereoselective aldol (B89426) reaction of the chiral enolate with an appropriate aldehyde, followed by subsequent transformations, can establish the desired stereochemistry. For instance, the addition of the lithium enolate of a chiral imide to an aldehyde can proceed with high diastereoselectivity to furnish β-hydroxy acid derivatives after hydrolysis. nih.gov The stereochemical outcome of these additions is often dependent on the specific enolate geometry and the presence of chelating metals.

Enantiomeric Resolution Methodologies

Enantiomeric resolution is a classical yet powerful strategy for separating a racemic mixture of a chiral compound into its individual enantiomers. This approach is particularly useful when a direct asymmetric synthesis is not feasible or is inefficient.

One common method is classical resolution via diastereomeric salt formation . For a racemic carboxylic acid like 3-acetoxy-2-benzylpropanoic acid, a chiral amine, such as (+)-dehydroabietylamine, can be used as a resolving agent. york.ac.uk The acid-base reaction between the racemic acid and the enantiomerically pure amine forms a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Kinetic resolution is another powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. For the precursor, 3-hydroxy-2-benzylpropanoic acid, an enzymatic resolution could be highly effective. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. mdpi.com For example, treatment of racemic 3-hydroxy-2-benzylpropanoic acid ester with a lipase (B570770) and an acylating agent would result in the acylation of one enantiomer, leaving the other enantiomer of the alcohol largely unreacted. The resulting acylated and unreacted esters can then be separated. A non-enzymatic approach using a planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) catalyst has also been shown to be highly effective for the kinetic resolution of related β-hydroxy esters, achieving excellent selectivity. mdpi.com

| Substrate | Catalyst/Enzyme | Reaction | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| rac-ethyl 3-hydroxy-3-phenylpropanoate | Planar-chiral DMAP derivative | Acylation | up to 107 | mdpi.com |

| rac-3-aryl-3-hydroxy esters | Pseudomonas fluorescens lipase | Acylation | High | mdpi.com |

Chemical Reactivity and Functional Group Transformations

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amidation, and conversion to more reactive acyl derivatives.

Fischer Esterification: The carboxylic acid can be converted to its corresponding ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org This is a reversible reaction, and to favor the formation of the ester product, it is often necessary to use an excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.comorgoreview.com For instance, reacting 3-acetoxy-2-benzylpropanoic acid with methanol (B129727) under acidic conditions yields methyl 3-acetoxy-2-benzylpropanoate.

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging because the basic amine can deprotonate the carboxylic acid, forming a non-reactive carboxylate salt. orgoreview.com This can be overcome by using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid. libretexts.orgaklectures.com The activated acid then readily reacts with an amine to form the corresponding amide. masterorganicchemistry.com This method is crucial in peptide synthesis. khanacademy.org

Conversion to Acid Chlorides: Carboxylic acids can be converted into more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). This transformation replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride that can be used in a variety of subsequent nucleophilic acyl substitution reactions. sydney.edu.au

Table 1: Selected Reactions of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Product |

|---|---|---|

| Fischer Esterification | R'-OH, H⁺ (catalyst) | 3-acetoxy-2-benzylpropanoate ester |

| Amide Formation | R'R''NH, DCC | N,N-disubstituted-3-acetoxy-2-benzylpropanamide |

| Acid Chloride Formation | SOCl₂ | 3-acetoxy-2-benzylpropanoyl chloride |

Reactions of the Acetoxy Group

The acetoxy group is an ester and its most characteristic reaction is hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is heated with an excess of water and a strong acid catalyst. libretexts.org This reaction is the reverse of Fischer esterification and results in the cleavage of the ester bond to yield a carboxylic acid (acetic acid) and an alcohol. ntu.edu.sg In this case, hydrolysis of the acetoxy group on this compound would yield 3-hydroxy-2-benzylpropanoic acid and acetic acid.

Base-Catalyzed Hydrolysis (Saponification): When an ester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), an irreversible reaction called saponification occurs. libretexts.orgyoutube.com This process yields an alcohol and the salt of the carboxylic acid. libretexts.org Treating this compound with NaOH would result in the formation of sodium acetate (B1210297) and 3-hydroxy-2-benzylpropanoic acid (after neutralization).

Table 2: Hydrolysis Reactions of the Acetoxy Group

| Reaction Type | Reagent(s) | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst), Heat | 3-hydroxy-2-benzylpropanoic acid, Acetic acid |

| Base-Catalyzed Hydrolysis | NaOH(aq), Heat, then H₃O⁺ | 3-hydroxy-2-benzylpropanoic acid, Acetic acid |

Transformations Involving the Benzyl (B1604629) Substituent

The benzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) (—CH₂—) group. Both the aromatic ring and the benzylic position exhibit characteristic reactivities.

Reactions at the Benzylic Position: The benzylic carbon is particularly reactive due to the resonance stabilization of any radical or carbocation intermediate that may form at this site. chemistrysteps.comlibretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com Depending on the specific reagents and conditions, this can lead to the formation of a ketone or further oxidation to a carboxylic acid, which would involve cleavage of the carbon-carbon bond.

Halogenation: The benzylic position can undergo free-radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgmasterorganicchemistry.com This selectively introduces a bromine atom at the benzylic carbon, which can then serve as a leaving group in nucleophilic substitution reactions. khanacademy.org

Reactions of the Aromatic Ring: The benzene ring of the benzyl group can undergo electrophilic aromatic substitution. The alkyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions. chemistry.coachyoutube.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (—NO₂) group onto the ring.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom on the ring with a halogen.

Hydrogenation: The benzyl group can be removed (debenzylation) through catalytic transfer hydrogenation. organic-chemistry.org This method often employs a palladium catalyst and a hydrogen donor like formic acid or 2-propanol to cleave the O-benzyl bond, which can be useful in deprotection strategies in complex syntheses. organic-chemistry.orgacs.orgcdnsciencepub.com

Rearrangement Reactions

Rearrangement reactions often proceed through carbocation intermediates. masterorganicchemistry.com While no specific, widely documented rearrangement reactions are characteristic of this compound itself, its structure could potentially participate in rearrangements under certain conditions. For example, reactions that generate a carbocation, such as treatment of a corresponding alcohol derivative with strong acid, could lead to Wagner-Meerwein type rearrangements involving hydride or alkyl shifts. msu.edu The Wolff rearrangement, a key step in the Arndt-Eistert reaction, involves the conversion of an α-diazoketone into a ketene, which is a rearrangement of an acyl carbene. almerja.comorganic-chemistry.org

Derivatization for Advanced Synthetic Purposes

The functional groups of this compound can be modified to create derivatives for more complex synthetic applications.

Homologation via Arndt-Eistert Reaction: The Arndt-Eistert reaction provides a method to extend a carboxylic acid by a single carbon atom. wikipedia.org This process involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. almerja.com Subsequent silver-catalyzed Wolff rearrangement and reaction with a nucleophile (like water, an alcohol, or an amine) yields the one-carbon homologated acid, ester, or amide, respectively. organic-chemistry.org Applying this to this compound would produce derivatives of 4-acetoxy-3-benzylbutanoic acid. This is a valuable tool for synthesizing β-amino acids from α-amino acids. wikipedia.org

Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic structures. For example, conversion of the carboxylic acid to an acid chloride, followed by an intramolecular Friedel-Crafts acylation, could potentially lead to the formation of a cyclic ketone, though this would depend on the feasibility of forming the required ring size. Acid-mediated cyclization reactions of related N-benzyl substituted compounds have been shown to yield benzazepinone (B8055114) structures. researchgate.net

Mechanistic Investigations of Reactions Involving 3 Acetoxy 2 Benzylpropanoic Acid

Elucidation of Reaction Pathways

The hydrolysis of the acetyl group in 3-Acetoxy-2-benzylpropanoic acid can proceed through several potential pathways, primarily categorized as acid-catalyzed, base-catalyzed, and intramolecularly-catalyzed mechanisms.

Under acidic conditions , the reaction typically follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway involves the initial protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.comrsc.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield the final products: 2-benzyl-3-hydroxypropanoic acid and a proton. The entire process is reversible. youtube.comrsc.org

A crucial aspect of the reactivity of this compound is the potential for intramolecular catalysis . The presence of the neighboring carboxylic acid group can significantly influence the hydrolysis rate. In its deprotonated (carboxylate) form, the carboxyl group can act as an intramolecular nucleophile, attacking the ester's carbonyl carbon to form a cyclic anhydride (B1165640) intermediate. This intermediate is then rapidly hydrolyzed by water. This pathway is analogous to the well-studied hydrolysis of aspirin, where the ortho-carboxylate group provides intramolecular general base catalysis. researchgate.net This neighboring group participation can lead to a significant rate enhancement compared to intermolecular reactions. rsc.orglibretexts.org The reaction is thought to proceed through classical general base catalysis, where the carboxylate group facilitates the attack of a water molecule. researchgate.net

Kinetic and Thermodynamic Considerations

The hydrolysis of esters is generally a pseudo-first-order reaction when water is in large excess. For structurally related compounds like benzyl (B1604629) acetate (B1210297), the rate of hydrolysis has been studied as a function of temperature. msudenver.edu The Hammett equation can be used to correlate the reaction rates of a series of substituted aromatic esters with the electronic properties of the substituents. walisongo.ac.idic.ac.uksemanticscholar.org For the alkaline hydrolysis of substituted benzamides, a positive ρ (rho) value is observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. viu.ca

The potential for intramolecular catalysis by the neighboring carboxylate group in this compound is expected to significantly enhance the hydrolysis rate, particularly in the pH range where the carboxylic acid is deprotonated. Studies on the hydrolysis of monoesters of dicarboxylic acids, such as succinic acid derivatives, have shown that the rate of hydrolysis is dependent on the distance between the ester and the participating carboxyl group. jcsp.org.pkresearchgate.net The hydrolysis of N-substituted succinimides, which also involves a five-membered ring intermediate, has been shown to be catalyzed by both water and hydroxide (B78521) ions. researchgate.net

Table 1: Representative Kinetic Data for the Hydrolysis of Structurally Related Esters

| Ester | Conditions | Rate Constant (k) | Reference |

| Benzyl Acetate | Alkaline | - | msudenver.edu |

| Substituted Phenyl Acetates | Variable | Varies with substituent | walisongo.ac.id |

| N-(4-chlorophenyl) succinimide | 50°C, acidic | Wavelength dependent | jcsp.org.pk |

Note: This table is illustrative and compiles data from different studies on related compounds to provide a qualitative understanding. Direct comparison of rate constants is not possible without standardized conditions.

Thermodynamically, the hydrolysis of an ester is typically an exothermic process, although the equilibrium can be influenced by the specific reaction conditions. For acid-catalyzed hydrolysis, the reaction is reversible, and an excess of water is required to drive the reaction to completion. youtube.comrsc.org In contrast, base-catalyzed hydrolysis is irreversible due to the deprotonation of the resulting carboxylic acid. libretexts.org

Transition State Characterization

The transition state for the hydrolysis of this compound, in both acid- and base-catalyzed pathways, is generally accepted to be tetrahedral in nature. researchgate.netnih.gov

In the AAC2 mechanism , the transition state involves the ester, a proton, and a water molecule. The carbonyl carbon is re-hybridizing from sp2 to sp3 as the bond with the incoming water molecule forms. Computational studies on the hydrolysis of aspirin, a relevant model for intramolecular catalysis, have been performed to understand the structure and stability of the transition state. researchgate.net

For the BAC2 mechanism , the transition state involves the ester and a hydroxide ion. The attacking hydroxide ion forms a partial bond with the carbonyl carbon, and the negative charge is distributed between the incoming hydroxide and the carbonyl oxygen.

In the case of intramolecular catalysis , the transition state would involve a cyclic structure. For this compound, this would likely be a five-membered ring transition state leading to a cyclic anhydride intermediate. The geometry of this transition state would be influenced by the flexibility of the propanoic acid backbone and the steric bulk of the benzyl group. The release of steric strain can be a significant driving force in such intramolecular reactions. rsc.org

Applications in Complex Molecule Synthesis

Utility as a Key Building Block

Chiral carboxylic acids are fundamental building blocks in the asymmetric synthesis of pharmaceuticals and other biologically active compounds. 3-Acetoxy-2-benzylpropanoic acid, possessing a stereocenter at the C2 position, is poised to be a significant chiral synthon. The enantiomerically pure forms of its de-acetylated counterpart, (R)- and (S)-2-benzyl-3-hydroxypropanoic acid, are recognized as crucial chiral building blocks. chemicalbook.com These compounds are instrumental in creating stereochemically defined products in the pharmaceutical and fine chemical industries.

The presence of the benzyl (B1604629) group, the carboxylic acid, and the acetoxy/hydroxy functionality in a small, well-defined molecule allows for diverse chemical transformations. The carboxylic acid can be converted to a variety of other functional groups such as esters, amides, and alcohols, while the benzyl group provides a lipophilic domain and potential for further aromatic substitutions. The acetoxy group, as a protected hydroxyl, allows for reactions at other parts of the molecule without interference from the more reactive hydroxyl group.

Table 1: Potential Reactions at Functional Groups of this compound

| Functional Group | Potential Transformation | Reagents/Conditions |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, HCTU) | |

| Reduction to Alcohol | Reducing Agent (e.g., LiAlH₄) | |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | |

| Acetoxy Group | Deprotection to Hydroxyl | Basic Hydrolysis (e.g., NaOH) or Acidic Hydrolysis |

| Benzyl Group | Aromatic Substitution | Electrophilic Aromatic Substitution Reagents |

| Hydrogenolysis | H₂, Pd/C (to remove benzyl group if desired) |

This table represents potential transformations based on standard organic chemistry principles.

Precursor for Advanced Organic Scaffolds

The structural motif of a substituted propanoic acid is a common feature in many complex natural products and synthetic drugs. Phenylpropanoic acid and its derivatives are used in a variety of applications, from flavorings to pharmaceuticals. wikipedia.org The specific arrangement of functional groups in this compound makes it a suitable precursor for a range of more elaborate molecular architectures.

For instance, after deprotection of the acetoxy group to reveal the hydroxyl functionality, the resulting 2-benzyl-3-hydroxypropanoic acid can be used in the synthesis of hydroxamate inhibitors of enzymes like thermolysin. chemicalbook.com The stereochemistry at the C2 position is critical for the biological activity of the final inhibitor.

Furthermore, the bifunctional nature of this molecule (a carboxylic acid and a protected alcohol) allows it to be a key component in the synthesis of heterocyclic compounds. The carboxylic acid can be used to form an amide bond, and the hydroxyl group (after deprotection) can participate in cyclization reactions to form lactones or other ring systems. Chiral building blocks like this are essential in constructing complex scaffolds with controlled stereochemistry. nih.govchempedia.info

Strategies in Multi-Step Synthesis

In the context of a multi-step synthesis, this compound would likely be introduced to build a specific stereocenter and to extend a carbon chain. The acetoxy group plays a crucial role as a protecting group, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group until it is needed.

A general strategy could involve the following steps:

Coupling: The carboxylic acid of this compound could be coupled with an amine or an alcohol to form a larger molecule.

Modification: Subsequent chemical transformations could be carried out on other parts of the newly formed molecule.

Deprotection: The acetoxy group would then be hydrolyzed to the free hydroxyl group at a strategic point in the synthesis.

Further Functionalization: The newly revealed hydroxyl group could then be used for further reactions, such as oxidation to an aldehyde or ketone, or participation in a cyclization.

This stepwise approach, facilitated by the use of protected building blocks like this compound, is a cornerstone of modern organic synthesis, enabling the construction of highly complex molecules with precision and control. pearson.comyoutube.com The use of such chiral building blocks avoids the need for challenging and often low-yielding resolutions of racemic mixtures at later stages of a synthesis. enamine.net

Advanced Characterization Techniques and Research Methodologies

Structural Elucidation via High-Resolution Spectroscopic Techniques

The precise molecular structure of 3-Acetoxy-2-benzylpropanoic acid is determined through a combination of high-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a detailed map of their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methine and methylene (B1212753) protons of the propanoic acid backbone, and the methyl protons of the acetoxy group. The diastereotopic nature of the methylene protons adjacent to the chiral center at C2 can lead to complex splitting patterns, offering further structural confirmation.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester are expected to appear significantly downfield.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-13 (broad singlet) | 175-180 |

| Acetoxy Carbonyl (C=O) | - | 170-172 |

| Acetoxy Methyl (-CH₃) | 2.0-2.2 (singlet) | 20-22 |

| Benzyl Aromatic (-C₆H₅) | 7.2-7.4 (multiplet) | 127-138 |

| Benzyl Methylene (-CH₂-Ph) | 2.9-3.2 (multiplet) | 35-40 |

| Propanoic Acid C2-H | 2.8-3.1 (multiplet) | 45-50 |

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The electron ionization (EI) mass spectrum of a similar compound, benzyl acetate (B1210297), shows a characteristic fragmentation pattern that can be extrapolated. nih.gov For this compound, a prominent fragmentation pathway is the loss of the acetoxy group, leading to a stable acylium ion. libretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be prominent, alongside two distinct C=O stretching vibrations for the carboxylic acid and the ester carbonyl groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Ester | C=O stretch | 1735-1750 |

| Alkyl | C-H stretch | 2850-3000 |

| Aromatic | C-H stretch | 3000-3100 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

The development of a robust HPLC method involves the careful selection of a suitable stationary phase, mobile phase, and detector. For a moderately polar and acidic compound like this compound, reversed-phase HPLC using a C18 column is a common choice. sigmaaldrich.com The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid to suppress ionization) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com

Purity assessment is achieved by analyzing the chromatogram for the presence of any impurities. The area of the main peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. Method validation, including linearity, accuracy, and precision, is crucial for reliable quantification. researchgate.net

Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound, likely involving the acetylation of 2-benzyl-3-hydroxypropanoic acid, can be effectively monitored in real-time using spectroscopic techniques. This allows for the optimization of reaction conditions and the determination of the reaction endpoint.

In-situ IR spectroscopy is a powerful tool for this purpose. By monitoring the disappearance of the broad O-H stretching band of the starting alcohol and the appearance of the characteristic C=O stretching band of the acetate ester, the progress of the reaction can be followed. Similarly, the consumption of the acetylating agent can also be tracked.

NMR spectroscopy can also be used to monitor the reaction by taking aliquots from the reaction mixture at different time intervals. The appearance of the singlet corresponding to the acetoxy methyl protons and the downfield shift of the signals for the protons on the carbon bearing the newly formed ester group are clear indicators of product formation.

By combining these advanced characterization techniques, a comprehensive profile of this compound can be established, facilitating its application in further research and development.

Computational and Theoretical Studies

Quantum Chemical Analysis of Molecular Structure

Quantum chemical analysis, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of molecules. For derivatives of phenylpropanoic acid, these calculations can reveal key structural parameters.

Table 1: Predicted Physicochemical Properties for Phenylpropanoic Acid Analogs

| Property | Value (2-Acetoxy-3-phenylpropanoic acid) | Value (2-Phenylpropanoic acid) | Data Source |

| Molecular Formula | C₁₁H₁₂O₄ | C₉H₁₀O₂ | PubChem |

| Molecular Weight | 208.21 g/mol | 150.17 g/mol | PubChem |

| XLogP3 | 1.7 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | 2 | PubChem |

| Rotatable Bond Count | 4 | 2 | PubChem |

Note: The data presented is for structural analogs of 3-Acetoxy-2-benzylpropanoic acid. 2-Acetoxy-3-phenylpropanoic acid is an isomer. nih.gov 2-Phenylpropanoic acid is a related compound without the acetoxy group. nih.gov

Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the pathways and transition states of chemical reactions. For this compound, this could involve modeling its synthesis or degradation. For example, the synthesis of related 2-(3-benzoylphenyl)propanoic acid derivatives has been documented, and while computational modeling of the specific reaction mechanism was not the focus, such syntheses provide a basis for future theoretical investigation. researchgate.netresearchgate.net

The elucidation of reaction mechanisms through computational chemistry typically involves locating transition states and calculating activation energies. This provides a microscopic view of the reaction coordinate and helps in understanding the factors that control reaction rates and product selectivity.

Prediction of Chemical Properties and Reactivity

The chemical properties and reactivity of this compound can be predicted using various computational methods. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate molecular descriptors with chemical or biological activity. researchgate.net

For related compounds like benzoic acid derivatives, computational studies have been used to predict antioxidant activity by calculating parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE). scielo.org.za These parameters help in understanding the radical scavenging potential of the molecule. scielo.org.za Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, or radical attack. scielo.org.za

Table 2: Calculated Thermodynamic Parameters for Antioxidant Activity of a Benzoic Acid Derivative (Gallic Acid) in the Gas Phase

| Parameter | Value (kcal/mol) |

| Bond Dissociation Enthalpy (BDE) | 78.2 - 111.9 |

| Ionization Potential (IP) | 185.5 - 195.5 |

Note: This data is for gallic acid, a benzoic acid derivative, and is provided as an example of the types of properties that can be predicted computationally. scielo.org.za

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which in turn governs its interactions with other molecules. The study of the potential energy surface helps in identifying stable conformers and the energy barriers between them.

A study on the anti-inflammatory drug ibuprofen, which is 2-(p-isobutylphenyl)propionic acid, and a related compound employed CNDO/2 quantum mechanical calculations to perform a conformational analysis. nih.gov This research indicated a correlation between the dihedral angle of the propionic acid residue relative to the phenyl ring and the compound's anti-inflammatory activity. nih.gov Specifically, a more open dihedral angle was associated with higher activity. nih.gov This highlights the importance of conformational preferences in determining biological function.

Molecular dynamics (MD) simulations are another powerful technique for exploring the conformational landscape of molecules in different environments. mdpi.comresearchgate.net By simulating the motion of atoms over time, MD can provide insights into the dynamic behavior of the molecule and the relative populations of different conformers. mdpi.com

Q & A

Q. How is isotope-labeled this compound synthesized for metabolic pathway tracing?

- Methodological Answer : Incorporate ¹³C or ²H isotopes at the acetate or benzyl positions via labeled precursors (e.g., ¹³C-acetic anhydride). Purify using semi-preparative HPLC and confirm isotopic enrichment via high-resolution mass spectrometry (HRMS) or NMR isotope shift analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.